5-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the pyrazole intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the thiazole moiety: The final step involves the coupling of the pyrazole carboxamide with a thiazole derivative, which can be facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: The compound may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 5-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1-phenyl-1H-pyrazole-4-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct pharmacological activities, binding affinities, and chemical reactivity.
Properties
IUPAC Name |
5-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-14-18(12-22-25(14)16-8-4-3-5-9-16)21(26)24-19-11-7-6-10-17(19)20-13-27-15(2)23-20/h3-13H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTRGEFMMAIRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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